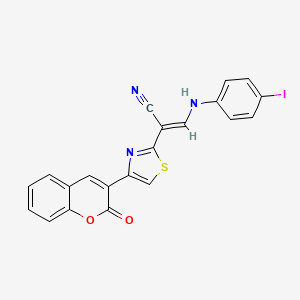

(E)-3-((4-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(4-iodoanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12IN3O2S/c22-15-5-7-16(8-6-15)24-11-14(10-23)20-25-18(12-28-20)17-9-13-3-1-2-4-19(13)27-21(17)26/h1-9,11-12,24H/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRBKLMYTLWZLD-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)I)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)I)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12IN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((4-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a hybrid molecule that integrates distinct pharmacophoric elements, potentially endowing it with a variety of biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of the target compound involves the condensation of 4-iodoaniline with a thiazole derivative and a coumarin moiety. The reaction typically proceeds through a multi-step process involving key intermediates that are purified and characterized using techniques such as NMR and mass spectrometry. The yield and purity of the compound are critical for subsequent biological testing.

Anticancer Properties

Recent studies have demonstrated that compounds containing both thiazole and coumarin structures exhibit significant anticancer activity . For instance, derivatives similar to our target compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.4 | Apoptosis induction |

| Compound B | A549 (Lung) | 4.8 | Cell cycle arrest |

| Target Compound | HeLa (Cervical) | 6.0 | Apoptosis induction |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes involved in cancer progression, particularly carbonic anhydrase (CA) isoforms. Studies indicate that certain derivatives display selective inhibition against tumor-associated isoforms like CA IX, which is crucial for tumor growth and metastasis.

Table 2: Inhibition Profiles Against Carbonic Anhydrase Isoforms

| Compound | CA Isoform | Ki (nM) |

|---|---|---|

| Compound C | CA IX | 36.3 |

| Compound D | CA XIII | 45.0 |

| Target Compound | CA IX | TBD |

The biological activity of the target compound can be attributed to its ability to interact with specific molecular targets within cancer cells. The presence of the iodophenyl group enhances lipophilicity, facilitating cellular uptake, while the thiazole and coumarin moieties contribute to the inhibition of key metabolic pathways.

Case Studies

- Case Study on Antitumor Activity : A recent study utilized in vivo models to assess the antitumor efficacy of related compounds, demonstrating significant tumor reduction in treated groups compared to controls.

- Case Study on Enzyme Inhibition : Another investigation focused on the selectivity of enzyme inhibition by derivatives of our target compound, revealing promising results that could lead to the development of targeted cancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Molecular Properties

The table below compares key structural features and properties of the target compound with analogs from the literature:

*Molecular weights estimated based on substituent contributions.

Key Observations:

- Halogen Effects : The iodine atom in the target compound increases molecular weight and polarizability compared to chloro () or bromo () analogs. Iodine’s larger atomic radius may enhance halogen bonding, influencing crystal packing and solubility .

- Bromination at the 6-position () could enhance photostability .

- Functional Groups : The acrylonitrile group in the target compound and contributes to electron-withdrawing effects, whereas the acetamide in offers hydrogen-bonding capabilities .

Comparison with Analogs:

Crystallographic and Solid-State Analysis

- Crystal Packing : highlights isostructural compounds with triclinic symmetry (P̄1), suggesting the target compound may adopt similar packing motifs. The iodine atom’s size could disrupt planarity compared to smaller halogens .

- Hydrogen Bonding : Graph set analysis () predicts N–H···O and C–I···π interactions, stabilizing the crystal lattice .

- Validation : SHELX software () is widely used for refining such structures, ensuring accuracy in bond lengths and angles .

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing (E)-3-((4-iodophenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile?

The synthesis typically involves multi-step reactions, including thiazole ring formation, iodination, and coupling reactions. Key steps include:

- Thiazole ring synthesis : Use α-haloketones and thiourea precursors under reflux conditions in polar solvents (e.g., ethanol) .

- Coupling reactions : Optimize conditions for E-isomer selectivity via aza-Michael addition, requiring precise control of temperature (60–80°C), solvent (DMF or acetonitrile), and base (e.g., triethylamine) .

- Iodination : Use iodine or iodinating agents (e.g., N-iodosuccinimide) in dichloromethane at 0–25°C .

Methodological Tip : Monitor reaction progress via TLC or HPLC to ensure purity (>95%) and confirm stereochemistry with NOESY NMR .

Q. Which characterization techniques are essential for confirming the molecular structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and E-configuration (e.g., coupling constants >16 Hz for trans-alkene protons) .

- X-ray crystallography : Resolve spatial arrangement of atoms, particularly the thiazole-chromene linkage and acrylonitrile geometry .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and isotopic patterns (e.g., iodine’s distinctive M+2 peak) .

Purity Assurance : Use DSC/TGA to assess thermal stability and detect polymorphic transitions .

Q. How can researchers optimize purification methods for this compound?

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to separate isomers .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, validated via melting point analysis .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve trace impurities .

Q. What in vitro assays are suitable for initial biological screening?

- Enzyme inhibition : Test against kinases or proteases (e.g., SARS-CoV-2 MPro) using fluorescence-based assays .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for key synthetic steps?

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediates during thiazole ring closure .

- DFT calculations : Model transition states for aza-Michael addition to explain stereoselectivity .

- Isotopic labeling : Incorporate ¹⁸O or deuterium to trace nucleophilic attack pathways in coupling reactions .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Dose-response profiling : Compare IC₅₀ values under standardized conditions (e.g., serum-free media, 48-hour exposure) .

- Target validation : Use CRISPR-edited cell lines to confirm specificity (e.g., p53 knockout models to assess apoptosis dependency) .

- Meta-analysis : Cross-reference PubChem and ChEMBL datasets to identify structure-activity trends .

Q. How can computational modeling predict pharmacokinetic properties and target interactions?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to SARS-CoV-2 MPro or VEGFR-2 .

- ADME prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .

- MD simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability .

Q. What experimental designs validate the compound’s mechanism of action in vivo?

Q. How do substituent modifications (e.g., iodophenyl vs. nitrophenyl) alter bioactivity?

Q. What integrated approaches address low solubility or stability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.